molecular formula C10H15Cl2NO2 B564523 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE CAS No. 88441-15-0

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE

Cat. No.: B564523
CAS No.: 88441-15-0
M. Wt: 252.135
InChI Key: BKHKVQPFRTVWJY-UHFFFAOYSA-N
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Description

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations and intense relaxing, almost sedating effects . This compound is often referred to by its street names, 2C-C or 2CC .

Mechanism of Action

Target of Action

The primary targets of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE, also known as 2C-C HCl, are the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception .

Mode of Action

2C-C HCl acts as a partial agonist at the 5-HT 2A and 5-HT 2C receptors This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors, 2C-C HCl can affect several biochemical pathways. For instance, it has been found to be a full agonist in the 5-HT 2A inositol phosphate pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Given its structural similarity to other phenethylamines, it is likely that it is well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The activation of 5-HT 2A and 5-HT 2C receptors by 2C-C HCl can lead to a variety of molecular and cellular effects. These include changes in mood and perception, as well as potential effects on locomotor activity . The exact effects can vary greatly depending on the individual and the dose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2C-C HCl. For instance, factors such as the individual’s physiological state, the presence of other substances, and the specific context in which the compound is used can all impact its effects . .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce different halogenated compounds .

Comparison with Similar Compounds

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE is part of the 2C series of phenethylamines, which includes several similar compounds:

Each of these compounds has unique properties and effects, but they all share a common structural framework and mechanism of action involving serotonin receptors .

Properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHKVQPFRTVWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675856
Record name 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88441-15-0
Record name 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethoxy-benzeneethanamine, monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2C-C HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NGJ439O7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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